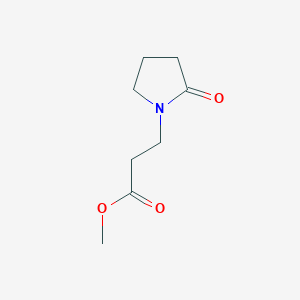

Methyl 3-(2-oxopyrrolidin-1-yl)propanoate

Description

Overview of Methyl Esters in Organic Synthesis

Methyl esters are a class of organic compounds that are widely utilized in chemical synthesis. They are characterized by the presence of a methyl group attached to the oxygen of a carboxyl group. This functional group often serves as a protecting group for carboxylic acids, masking their acidity and allowing other chemical transformations to be carried out on the molecule.

Methyl esters are also valuable intermediates in a variety of reactions. wikipedia.org They can be readily converted into other functional groups such as carboxylic acids, amides, and other esters through hydrolysis, amidation, and transesterification, respectively. wikipedia.org The formation of methyl esters, known as esterification, is a fundamental reaction in organic chemistry, often achieved by reacting a carboxylic acid with methanol (B129727) in the presence of an acid catalyst. researchgate.netlibretexts.org

The Significance of Pyrrolidinone (γ-Lactam) Scaffolds in Chemical Science

The pyrrolidinone ring, also known as a γ-lactam, is a five-membered cyclic amide. This structural motif is of paramount importance in medicinal chemistry and materials science due to its presence in a wide array of biologically active compounds and polymers. wikipedia.org The pyrrolidinone scaffold is a versatile building block for the synthesis of more complex molecules. mdpi.com

The 2-oxopyrrolidinyl moiety, the core of the pyrrolidinone structure, possesses distinct chemical properties that make it an attractive component in drug design and synthesis. The lactam functionality contains a planar amide bond which can participate in hydrogen bonding, a crucial interaction in biological systems. The nitrogen atom of the lactam can be readily substituted, allowing for the introduction of various functional groups and the creation of diverse molecular architectures. chemicalbook.com This chemical tractability enables the fine-tuning of a molecule's physicochemical properties, such as its solubility, polarity, and ability to interact with biological targets.

Methyl 3-(2-oxopyrrolidin-1-yl)propanoate belongs to the family of N-substituted propanoates. The defining feature of this class is a propanoate group attached to a nitrogen atom of another molecule, in this case, the pyrrolidinone ring. The synthesis of this specific compound is often achieved through a Michael addition reaction, where the nitrogen atom of 2-pyrrolidinone (B116388) acts as a nucleophile and adds to the β-carbon of methyl acrylate (B77674). researchgate.netnih.govrsc.org This reaction is a powerful tool for forming carbon-nitrogen bonds.

The properties of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate are a composite of its two main components. The methyl ester portion provides a site for further chemical modification, while the pyrrolidinone ring imparts structural rigidity and potential for biological activity.

Historical Context of Propanoate and Pyrrolidinone Synthesis Methodologies

The synthesis of both propanoates and pyrrolidinones has a rich history, with methods evolving from classical techniques to more modern and efficient processes.

The Fischer esterification, first described in the late 19th century, remains a fundamental method for synthesizing esters, including propanoates. youtube.com This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic example of a reversible condensation reaction. libretexts.org Over the years, numerous other methods have been developed, including reactions of alcohols with acyl chlorides and acid anhydrides, and the carbonylation of alkenes. wikipedia.org The industrial production of propionic acid, the precursor to propanoates, has historically relied on petrochemical routes such as the Reppe process. quora.com

The synthesis of pyrrolidine (B122466), the parent compound of pyrrolidinone, dates back to the early 20th century. ontosight.ai Early methods were often complex and resulted in low yields. Significant advancements came with the development of catalytic hydrogenation processes. Industrially, pyrrolidine is prepared by the reaction of 1,4-butanediol (B3395766) and ammonia (B1221849) at high temperatures and pressures. wikipedia.org The synthesis of 2-pyrrolidinone itself is commonly achieved through the ammonolysis of γ-butyrolactone. chemicalbook.com

Current Research Landscape and Future Directions in N-Substituted Propanoate Derivatives

Current research into N-substituted propanoate derivatives is driven by the quest for new molecules with unique properties and applications, particularly in the fields of medicine and materials science. Researchers are exploring novel synthetic methodologies to create libraries of these compounds for biological screening. researchgate.net The N-substituted carbazole (B46965) derivatives, for instance, have shown a wide range of biological activities. mdpi.comnih.gov

The future of this field lies in the development of more efficient and sustainable synthetic methods. One-pot synthesis and the use of multifunctional catalysts are being explored to reduce waste and improve efficiency. researchgate.net Furthermore, the application of computational methods to predict the properties and activities of new N-substituted propanoate derivatives is becoming increasingly important in guiding synthetic efforts. rsc.org The versatility of the propanoate and pyrrolidinone moieties suggests that new derivatives will continue to be a fertile ground for discovery.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-oxopyrrolidin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)4-6-9-5-2-3-7(9)10/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKKRBGDNUHEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 2 Oxopyrrolidin 1 Yl Propanoate

Direct Synthesis Approaches to the Core Structure

Direct synthesis methods offer an efficient means to obtain Methyl 3-(2-oxopyrrolidin-1-yl)propanoate. A prominent and straightforward approach is the Michael addition of 2-pyrrolidinone (B116388) to methyl acrylate (B77674). This reaction directly forms the N-C bond and introduces the propanoate side chain in a single step. The reaction is typically carried out under basic conditions, with the base serving to deprotonate the 2-pyrrolidinone, thereby generating a nucleophile that attacks the electron-deficient β-carbon of methyl acrylate.

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| 2-Pyrrolidinone, Methyl Acrylate | Sodium Methoxide | Methanol (B129727) | Reflux | High |

This interactive table provides a generalized representation of the Michael addition reaction conditions. Specific yields and conditions may vary based on the scale and specific literature procedure.

Esterification Reactions for Propanoate Formation

The formation of the methyl propanoate group is a critical step in the synthesis of the target molecule. When the corresponding carboxylic acid, 3-(2-oxopyrrolidin-1-yl)propanoic acid, is available, it can be converted to its methyl ester via Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and the equilibrium is typically driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction.

In a representative procedure, 3-(2-oxopyrrolidin-1-yl)propanoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is then heated under reflux for several hours. After the reaction is complete, the excess methanol is removed under reduced pressure, and the crude ester is purified.

Ring-Closing Strategies for 2-Oxopyrrolidin-1-yl Moiety Construction

The 2-oxopyrrolidin-1-yl ring, a five-membered lactam, is a key structural feature. Its construction can be achieved through various ring-closing strategies. One common method is the intramolecular cyclization of γ-amino acids or their derivatives. For instance, N-substituted γ-aminobutyric acids can undergo thermal dehydration to form the corresponding N-substituted 2-pyrrolidinones.

This can be conceptualized in a pathway towards the target molecule where a precursor such as N-(2-carbomethoxyethyl)-γ-aminobutyric acid is synthesized first. This precursor, which already contains the complete carbon and nitrogen backbone, can then be induced to cyclize, forming the 2-oxopyrrolidin-1-yl ring and yielding Methyl 3-(2-oxopyrrolidin-1-yl)propanoate. The cyclization is often promoted by heat or the use of coupling agents that facilitate amide bond formation.

Multi-Step Synthetic Pathways

Multi-step syntheses provide a versatile approach to Methyl 3-(2-oxopyrrolidin-1-yl)propanoate, allowing for the construction of the molecule from more readily available starting materials. These pathways often involve the sequential introduction of functional groups followed by a key cyclization step.

Sequential Functionalization and Cyclization

A logical multi-step approach involves the initial functionalization of a precursor molecule, followed by a cyclization reaction to form the pyrrolidinone ring. For example, one could start with γ-aminobutyric acid (GABA). The nitrogen atom of GABA can be selectively N-alkylated with a suitable three-carbon electrophile that already contains the methyl ester functionality, such as methyl 3-bromopropanoate. This would yield N-(2-carbomethoxyethyl)-γ-aminobutyric acid.

The subsequent step would be the intramolecular cyclization of this intermediate. This can be achieved by heating to promote dehydration or by using a peptide coupling reagent to facilitate the formation of the amide bond, thus closing the ring to form Methyl 3-(2-oxopyrrolidin-1-yl)propanoate.

Role of Precursors in Pyrrolidinone Ring Assembly

The choice of precursor is crucial in determining the efficiency and practicality of a multi-step synthesis. Biomass-derived platform molecules are of particular interest due to their renewable nature.

Levulinic acid, a versatile platform chemical derived from the degradation of C6 sugars, is a valuable precursor for the synthesis of N-substituted pyrrolidinones. The reductive amination of levulinic acid or its esters with a primary amine, followed by spontaneous or induced cyclization, is a well-established method for forming the pyrrolidinone ring.

To synthesize a molecule with the structure of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate, one could theoretically employ a reductive amination/cyclization sequence between a levulinic acid derivative and an amino acid ester, such as β-alanine methyl ester. In this process, the amine group of the β-alanine methyl ester would react with the ketone carbonyl of levulinic acid to form an imine, which is then reduced to a secondary amine. Subsequent intramolecular amidation would lead to the formation of the pyrrolidinone ring.

| Levulinic Acid Derivative | Amine | Catalyst | Hydrogen Source | Product |

| Levulinic Acid | Various primary amines | Pd/C, Ru/C, etc. | H₂ gas, Formic acid | N-substituted-5-methyl-2-pyrrolidones |

| Ethyl Levulinate | Various primary amines | Heterogeneous metal catalysts | H₂ gas | N-alkyl-5-methyl-2-pyrrolidones |

This interactive table summarizes common conditions for the synthesis of N-substituted pyrrolidinones from levulinic acid derivatives. The specific product in the context of this article would require the use of an appropriate amino propanoate derivative.

This approach highlights the utility of biomass-derived precursors in constructing the core heterocyclic structure of the target compound. researchgate.net

Precursors for Methyl Propanoate Esterification

A principal precursor for the synthesis of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate via esterification is 3-(2-oxopyrrolidin-1-yl)propanoic acid. This carboxylic acid can be esterified with methanol in the presence of an acid catalyst, a classic reaction known as Fischer esterification. The process involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol, and subsequent elimination of water to yield the methyl ester. The reaction is typically catalyzed by strong acids such as sulfuric acid or tosic acid and is driven to completion by using an excess of methanol or by removing water as it is formed.

The synthesis of the precursor acid, 3-(2-oxopyrrolidin-1-yl)propanoic acid, can be accomplished by the hydrolysis of the corresponding nitrile or by the reaction of 2-pyrrolidinone with acrylic acid.

Advanced Synthetic Strategies and Catalysis in N-Substituted Propanoates

The synthesis of N-substituted propanoates, particularly those incorporating a pyrrolidinone moiety, has been significantly advanced through the development of novel catalytic systems and stereoselective methodologies. These strategies offer improved efficiency, selectivity, and functional group tolerance compared to traditional methods.

Catalytic Approaches to Pyrrolidinone Synthesis

The formation of the pyrrolidinone ring is a key step in many synthetic routes towards N-substituted derivatives. Various catalytic methods have been developed to facilitate this cyclization, offering access to a wide range of functionalized lactams.

Transition metal catalysis has emerged as a powerful tool for the construction of pyrrolidinone rings. These methods often involve intramolecular cyclization reactions, C-H activation, or carbonylation processes, providing efficient routes to complex pyrrolidinone structures.

Ruthenium: Ruthenium catalysts have been employed in the synthesis of pyrroles via oxidative annulation of enamides and alkynes. nih.gov While this leads to an unsaturated pyrrole (B145914) ring, subsequent reduction could provide a pathway to the saturated pyrrolidinone core. Ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols also provides access to nitrogen heterocycles.

Nickel: Nickel-catalyzed reactions have been developed for the synthesis of 2-pyrrolidinones. For instance, a nickel-catalyzed cyclization/carbonylation of N-allylbromoacetamides with arylboronic acids provides a variety of 2-pyrrolidinone derivatives. acs.orgacs.org This method utilizes formic acid as a carbon monoxide source. acs.org Additionally, nickel catalysts have been used in the C(sp³)-H alkylation and arylation of amides, which could be adapted for the functionalization of pre-existing pyrrolidinone rings. organic-chemistry.org

Palladium: Palladium catalysis is widely used in the synthesis of nitrogen heterocycles. Palladium-catalyzed hydroarylation of pyrrolines offers a route to 3-substituted pyrrolidines. nih.govnih.govsemanticscholar.org While not directly forming the pyrrolidinone, functionalization of the pyrrolidine (B122466) ring followed by oxidation could be a potential strategy. Enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has also been reported. organic-chemistry.org

Copper: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidines. organic-chemistry.org Furthermore, copper-promoted diastereoselective intramolecular aminooxygenation of alkenes has been shown to produce disubstituted pyrrolidines with high selectivity. nih.gov

The following table summarizes some of the transition metals used in the synthesis of pyrrolidinone and related structures.

| Transition Metal | Catalytic Approach | Application in Pyrrolidinone Synthesis |

| Ruthenium | Oxidative annulation, Domino redox isomerization/cyclization | Synthesis of pyrrole precursors to pyrrolidinones, direct synthesis of N-heterocycles. |

| Nickel | Cyclization/carbonylation, C-H alkylation/arylation | Synthesis of 2-pyrrolidinone derivatives from acyclic precursors, functionalization of pyrrolidinones. acs.orgacs.orgorganic-chemistry.org |

| Palladium | Hydroarylation, α-Arylation | Synthesis of substituted pyrrolidines as precursors to pyrrolidinones. nih.govnih.govsemanticscholar.org |

| Copper | Intramolecular C-H amination, Aminooxygenation of alkenes | Direct synthesis of pyrrolidines, diastereoselective synthesis of substituted pyrrolidines. organic-chemistry.orgnih.gov |

Reductive amination is a versatile method for the formation of C-N bonds and has been applied to the synthesis of pyrrolidinones. This approach typically involves the reaction of a dicarbonyl compound or a keto acid with an amine, followed by in situ reduction of the resulting imine or enamine. For example, the reductive amination of levulinic acid with various amines can lead to the formation of N-substituted pyrrolidinones. researchgate.net This one-pot process is an efficient way to construct the pyrrolidinone ring with the desired N-substituent. researchgate.net

Iridium-catalyzed transfer hydrogenation has been successfully used for the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines. nih.govnih.gov This methodology showcases the potential for catalytic reductive amination in constructing the pyrrolidine core. nih.govnih.gov

Reductive amidation, on the other hand, can be used to form the amide bond within the lactam ring. For instance, the intramolecular reductive amidation of γ-amino acids or their esters can be a direct route to pyrrolidinones.

The aza-Michael addition is a key reaction for the synthesis of β-amino carbonyl compounds and is directly applicable to the synthesis of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate. The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a powerful C-N bond-forming reaction. organic-chemistry.org In the context of N-substituted propanoate synthesis, the addition of an amine to an acrylate ester is a common strategy.

For the synthesis of the target molecule, the intramolecular aza-Michael addition of a γ-amino-α,β-unsaturated ester could be a potential pathway. More directly, the intermolecular aza-Michael addition of 2-pyrrolidinone to methyl acrylate provides a straightforward route to Methyl 3-(2-oxopyrrolidin-1-yl)propanoate. This reaction can be promoted by a base or a Lewis acid catalyst. The use of cascade aza-Michael addition-cyclization reactions of primary amines with itaconates has been shown to produce N-functionalized mono-pyrrolidones, highlighting the utility of this reaction in building the desired heterocyclic system. researchgate.net

Stereoselective Synthesis and Diastereomeric Resolution

The development of stereoselective methods for the synthesis of substituted pyrrolidinones is of significant interest, as the stereochemistry of the substituents can have a profound impact on the biological activity of the molecule.

Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, the diastereoselective synthesis of polysubstituted pyrrolidines has been accomplished via a ruthenium-catalyzed reaction of anilines and diazo pyruvates. nih.gov Copper-promoted intramolecular aminooxygenation of alkenes has also been shown to proceed with high diastereoselectivity. nih.gov Furthermore, [3 + 2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with high stereocontrol. nih.govchemistryviews.org

In cases where a racemic mixture of a chiral N-substituted propanoate is obtained, diastereomeric resolution can be employed to separate the enantiomers. This classical method involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Common resolving agents for carboxylic acids include chiral amines like brucine (B1667951) or (R)- or (S)-1-phenylethanamine. The efficiency of the resolution is dependent on the difference in solubility between the two diastereomeric salts. rug.nl

Chiral Catalyst Development for Enantioselective Transformations

The enantioselective synthesis of substituted pyrrolidinones is a critical area of research, as the chirality of these scaffolds can significantly influence their biological activity. While specific research on the enantioselective synthesis of methyl 3-(2-oxopyrrolidin-1-yl)propanoate is not extensively documented in publicly available literature, the principles of asymmetric catalysis applied to pyrrolidine and pyrrolidinone synthesis are well-established and directly applicable.

The development of chiral catalysts for the synthesis of pyrrolidine derivatives often focuses on controlling the stereochemistry at the C2 and C5 positions of the pyrrolidine ring. nih.gov These catalysts are crucial in reactions such as asymmetric hydrogenation, Michael additions, and cycloadditions. For instance, chiral pyrrolidine derivatives themselves can act as organocatalysts in various enantioselective transformations. mdpi.comlookchem.com

Research into the enantioselective synthesis of related structures, such as 2-substituted pyrrolidines, has highlighted the use of intramolecular reductive amination with chiral catalysts to achieve high enantioselectivity. amanote.com Furthermore, transition-metal-catalyzed reactions, for example, using palladium complexes with chiral ligands, have been employed for the asymmetric synthesis of five-membered nitrogen heterocycles. researchgate.net

A variety of chiral catalysts have been developed for the synthesis of pyrrolidinone-based structures, including those based on transition metals and organocatalysts. acs.org The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (e.e.).

Below is a representative table illustrating the types of chiral catalysts used in the synthesis of substituted pyrrolidines and their typical performance, which could be adapted for the synthesis of chiral derivatives of methyl 3-(2-oxopyrrolidin-1-yl)propanoate.

| Catalyst Type | Ligand/Catalyst Example | Transformation | Typical Enantioselectivity (e.e.) |

| Organocatalyst | Proline-derived catalysts | Aldol or Michael reactions | 85-99% |

| Transition Metal | Rhodium-phosphine complexes | Asymmetric hydrogenation | >95% |

| Transition Metal | Palladium-ferrocenyloxazoline | Intramolecular aminopalladation | Up to 90% |

| Biocatalyst | Baker's yeast | Enantioselective reduction | >98% |

This table is illustrative and based on data for the synthesis of various chiral pyrrolidine derivatives.

Diastereomeric Separation Techniques

When an enantioselective synthesis is not employed, or if it results in a mixture of enantiomers (a racemic mixture), diastereomeric separation is a common strategy for isolating the desired enantiomer. This technique relies on the principle that enantiomers have identical physical properties, making them difficult to separate directly. However, when enantiomers are reacted with a chiral, enantiomerically pure resolving agent, they form diastereomers. Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional methods like crystallization or chromatography. libretexts.orglibretexts.org

For a chiral derivative of methyl 3-(2-oxopyrrolidin-1-yl)propanoate, this process would involve the following general steps:

Reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts or derivatives. wikipedia.org

Separation of the diastereomers based on their different physical properties, most commonly through fractional crystallization. wikipedia.org

Removal of the chiral auxiliary to yield the separated, enantiomerically pure products. libretexts.org

The selection of an appropriate resolving agent is crucial for the successful separation of diastereomers. For chiral lactams, which are structurally related to the pyrrolidinone core of the target molecule, liquid chromatographic methods have been developed to resolve them as their diastereomeric ureide derivatives. acs.org

Commonly used chiral resolving agents for separating enantiomers of acids or amines include naturally occurring chiral compounds like tartaric acid, brucine, and strychnine, as well as synthetic chiral amines. libretexts.orglibretexts.org

| Resolving Agent Type | Example Resolving Agent | Target Functional Group | Separation Method |

| Chiral Acid | (R)-Mandelic Acid | Chiral Amine | Crystallization of Diastereomeric Salts |

| Chiral Base | (S)-1-Phenylethylamine | Chiral Carboxylic Acid | Crystallization of Diastereomeric Salts |

| Chiral Derivatizing Agent | Chiral Isocyanate | Chiral Alcohol/Amine | Chromatography of Diastereomers |

This table provides general examples of diastereomeric separation techniques.

Scale-Up Considerations and Process Optimization in Synthesis

Industrial Relevance of Synthetic Pathways

The pyrrolidinone ring is a common structural motif in many pharmaceuticals, making the industrial-scale synthesis of derivatives like methyl 3-(2-oxopyrrolidin-1-yl)propanoate highly relevant. nih.govnih.gov When considering the scale-up of synthetic pathways, factors such as cost of starting materials, reaction efficiency, safety, and ease of purification are paramount.

Process optimization for industrial synthesis would focus on:

Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and minimize side products.

Catalyst Loading: For catalyzed reactions, minimizing the amount of catalyst without compromising reaction rate or selectivity is economically important.

Solvent Selection: Choosing a solvent that is effective, safe, and easily recoverable.

Work-up and Purification: Developing a simple and efficient procedure for isolating the final product in high purity, for example, through distillation or crystallization rather than chromatography.

The development of robust and scalable synthetic routes is a key consideration for the commercial viability of any chemical compound.

Green Chemistry Principles in Propanoate Synthesis

The application of green chemistry principles to the synthesis of amides and esters, the key functional groups in methyl 3-(2-oxopyrrolidin-1-yl)propanoate, is an area of active research. ucl.ac.uknih.govresearchgate.net The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like DMF and CH2Cl2 with greener alternatives such as water, ethanol, or cyclopentyl methyl ether. ucl.ac.uknih.gov

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. ucl.ac.ukresearchgate.net This includes the use of biocatalysts like enzymes, which can operate under mild conditions with high selectivity. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

For the amide bond formation within the pyrrolidinone ring, traditional methods often use stoichiometric activating agents that generate significant waste. ucl.ac.uk Catalytic methods are a greener alternative. Similarly, for the ester group, enzymatic approaches using lipases can be a sustainable alternative to traditional acid-catalyzed esterification. nih.gov Electrosynthesis is another emerging green technique for amide synthesis. rsc.org

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

| Solvent Use | Chlorinated solvents (e.g., CH2Cl2), DMF | Greener solvents (e.g., CPME, 2-MeTHF), solvent-free conditions |

| Reagents for Amidation | Stoichiometric coupling reagents (e.g., EDC, HATU) | Catalytic methods (e.g., boronic acids, enzymes), electrosynthesis |

| Energy Consumption | High-temperature reactions | Reactions at ambient temperature, use of biocatalysts |

| Waste Generation | Generation of by-products from coupling reagents | High atom economy reactions, catalytic cycles with minimal waste |

This table contrasts conventional and greener approaches to amide and ester synthesis.

An exploration of the chemical reactivity and transformation pathways of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate reveals a molecule with distinct reactive centers: the ester functional group and the 2-oxopyrrolidin-1-yl (or N-acylpyrrolidinone) ring system. The reactivity of each part of the molecule can be addressed under specific conditions, allowing for selective chemical modifications.

Spectroscopic and Structural Analysis of Methyl 3 2 Oxopyrrolidin 1 Yl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate can be determined.

The ¹H NMR spectrum of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. The integration of the peaks reveals the relative number of protons in each environment, and the splitting patterns (multiplicity) provide information about neighboring protons.

The anticipated ¹H NMR signals for Methyl 3-(2-oxopyrrolidin-1-yl)propanoate are as follows: a singlet for the methyl ester protons (H-8), and triplets for the methylene protons of the propanoate chain (H-6 and H-7) and the pyrrolidinone ring (H-2 and H-4), as well as a quintet for the central methylene protons of the pyrrolidinone ring (H-3).

Table 1: Predicted ¹H NMR Data for Methyl 3-(2-oxopyrrolidin-1-yl)propanoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~3.40 | t | ~7.0 |

| H-3 | ~2.00 | quint | ~7.5 |

| H-4 | ~2.40 | t | ~8.0 |

| H-6 | ~3.60 | t | ~7.0 |

| H-7 | ~2.60 | t | ~7.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate, each unique carbon atom will appear as a single peak. The chemical shifts of these peaks are indicative of the type of carbon (e.g., carbonyl, aliphatic).

The spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The two carbonyl carbons (C-1 and C-5) are expected to resonate at the downfield end of the spectrum, while the aliphatic carbons of the pyrrolidinone ring and the propanoate chain, along with the methoxy carbon, will appear at higher field.

Table 2: Predicted ¹³C NMR Data for Methyl 3-(2-oxopyrrolidin-1-yl)propanoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~175.0 |

| C-2 | ~45.0 |

| C-3 | ~18.0 |

| C-4 | ~30.0 |

| C-5 | ~172.0 |

| C-6 | ~42.0 |

| C-7 | ~33.0 |

Note: Predicted values are based on typical chemical shifts for N-substituted 2-pyrrolidinones and methyl esters.

To confirm the structural assignments made from 1D NMR data and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For Methyl 3-(2-oxopyrrolidin-1-yl)propanoate, cross-peaks would be expected between H-2 and H-3, H-3 and H-4, and H-6 and H-7, confirming the connectivity within the pyrrolidinone ring and the propanoate side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks between H-2/C-2, H-3/C-3, H-4/C-4, H-6/C-6, H-7/C-7, and H-8/C-8, allowing for the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and linking different fragments of the molecule. For instance, correlations between the methyl protons (H-8) and the ester carbonyl carbon (C-5), and between the methylene protons H-6 and the pyrrolidinone carbonyl carbon (C-1) would be expected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition and thus the molecular formula of the compound. For Methyl 3-(2-oxopyrrolidin-1-yl)propanoate (C₈H₁₃NO₃), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 3: Calculated Exact Mass for Methyl 3-(2-oxopyrrolidin-1-yl)propanoate

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₈H₁₃NO₃ | 171.08954 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. The fragmentation of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate would likely involve cleavage at the bonds adjacent to the carbonyl groups and the nitrogen atom.

Common fragmentation pathways for N-substituted 2-pyrrolidinones often involve the cleavage of the N-substituent. For the title compound, a primary fragmentation would be the loss of the methyl propanoate side chain. Alpha-cleavage adjacent to the carbonyl groups is also a common fragmentation route for both the pyrrolidinone ring and the ester group. Analysis of the masses of the resulting fragment ions can be used to piece together the structure of the original molecule.

Table 4: Potential Fragment Ions in the Mass Spectrum of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate

| m/z | Possible Fragment |

|---|---|

| 140 | [M - OCH₃]⁺ |

| 114 | [M - COOCH₃]⁺ |

| 84 | [C₄H₆NO]⁺ (pyrrolidinone ring fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate is characterized by the distinct absorption bands corresponding to its two primary functional moieties: the tertiary amide (a γ-lactam) and the methyl ester.

The most prominent features in the spectrum are the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups, one in the pyrrolidone ring and one in the methyl propanoate side chain, two strong absorption bands are expected. The lactam carbonyl typically absorbs at a lower wavenumber compared to a standard ketone due to resonance with the nitrogen lone pair, while the ester carbonyl absorbs at a higher frequency. For saturated aliphatic esters like methyl propanoate, the C=O stretching vibration absorption occurs in the wavenumber region of 1750 to 1735 cm⁻¹ docbrown.inforesearchgate.net.

Additionally, the spectrum will exhibit C-H stretching vibrations from the alkyl portions of the molecule, typically in the 2850-3000 cm⁻¹ range researchgate.net. The C-N stretching vibration of the tertiary amide in the pyrrolidone ring and the C-O stretching vibrations of the ester group are also key diagnostic peaks, appearing in the fingerprint region (below 1500 cm⁻¹) docbrown.inforesearchgate.net. Specifically, for methyl propanoate, C-O stretching absorptions are found between 1200 and 1170 cm⁻¹ docbrown.info. The absence of an N-H stretching band (typically around 3200-3400 cm⁻¹) confirms the N-substituted nature of the pyrrolidone ring.

Table 1: Characteristic Infrared Absorption Bands for Methyl 3-(2-oxopyrrolidin-1-yl)propanoate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2950-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1735-1750 | C=O Stretch | Ester |

| ~1680-1700 | C=O Stretch | γ-Lactam (Amide) |

| ~1450-1470 | C-H Bend | Methylene (-CH₂-) |

| ~1250-1300 | C-N Stretch | Tertiary Amide (Lactam) |

| ~1170-1200 | C-O-C Stretch (asymmetric) | Ester |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

In the crystal structure of this derivative, the molecule adopts a specific conformation where the propanoate chain is not fully extended. The packing of molecules within the crystal lattice is stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds researchgate.net. For instance, a short contact is observed between a hydrogen atom on the propionate chain and the carbonyl oxygen of an adjacent molecule, linking the molecules into infinite chains researchgate.net. This type of interaction is also plausible for Methyl 3-(2-oxopyrrolidin-1-yl)propanoate, where the lactam carbonyl oxygen could act as a hydrogen bond acceptor.

Table 2: Selected Crystallographic Data for a Derivative, Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Selected Bond Lengths (Å) | |

| C=O (ester) | 1.198 (2) |

| C-O (ester) | 1.325 (2) |

| O-CH₃ (ester) | 1.450 (2) |

| N-C (propanoate) | 1.472 (2) |

| Intermolecular Interactions | |

| C-H···O distance (Å) | 3.241 (2) |

Vibrational Spectroscopy (e.g., Raman) for Conformational and Structural Insights

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for investigating molecular structure and conformational dynamics. mdpi.com It is complementary to IR spectroscopy, as some vibrational modes that are weak in IR can be strong in Raman, and vice versa. For Methyl 3-(2-oxopyrrolidin-1-yl)propanoate, Raman spectroscopy can provide detailed information about the skeletal vibrations of the pyrrolidone ring and the conformational flexibility of the propanoate side chain.

Studies on poly(vinylpyrrolidone) (PVP), a polymer containing pyrrolidone rings, have used Raman spectroscopy to probe the interactions of the lactam group. The C=O, C-N, and CH₂ vibrational modes of the pyrrolidone ring are selectively enhanced in certain conditions, making them sensitive probes of the local molecular environment berkeley.edu. Similarly, for the title compound, these bands would be prominent in the Raman spectrum and their positions could shift depending on intermolecular interactions or conformational changes.

Furthermore, computational and experimental studies on complex molecules containing a methyl propanoate moiety, such as Methyl 3-(2-(acetamidomethyl)-1-(phenylsulfonyl)indolin-3-yl)propanoate, have utilized FT-Raman data to support theoretical calculations of molecular structure and vibrational modes researchgate.net. Such an approach could be used to analyze the different possible conformers of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate arising from rotation around the C-C and C-N bonds of the side chain. The relative intensities of specific Raman bands can reflect the relative populations of different conformers in solution or in the solid state nih.govresearchgate.net. This makes Raman spectroscopy an invaluable technique for gaining a deeper understanding of the molecule's structural dynamics.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, primarily using methods like Density Functional Theory (DFT), are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. lsu.edunorthwestern.eduarxiv.org These calculations are foundational for understanding molecular properties and reactivity.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. hawaii.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to chemical reactivity.

For Methyl 3-(2-oxopyrrolidin-1-yl)propanoate, the HOMO is expected to be localized on the 2-oxopyrrolidinyl moiety, which is rich in electrons. Specifically, the lone pair electrons on the nitrogen and oxygen atoms of the amide group contribute significantly to the HOMO. unizin.orgwikipedia.org The LUMO, conversely, would be associated with the π* antibonding orbitals of the two carbonyl groups (one in the lactam ring and one in the ester group). These carbonyl carbons are electron-deficient and represent the most likely sites for receiving electrons from a nucleophile.

The electron density distribution, which can be visualized through electrostatic potential (ESP) maps, would show a high concentration of negative charge (typically colored red) around the highly electronegative oxygen atoms of the two carbonyl groups. rsc.org Areas of lower electron density, or positive potential (typically colored blue), would be concentrated around the carbonyl carbon atoms and the hydrogen atoms. This distribution highlights the polar nature of the molecule and pinpoints the regions most likely to engage in electrostatic interactions.

Charge Distribution and Dipole Moments

The uneven distribution of electrons due to the presence of electronegative oxygen and nitrogen atoms results in a significant separation of charge within the molecule. This can be quantified by calculating the partial atomic charges. The oxygen atoms of the carbonyl groups will bear substantial partial negative charges, while the carbonyl carbons and the nitrogen atom will have partial positive charges.

Table 1: Illustrative Quantum Chemical Properties of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate (Note: These values are hypothetical and serve to illustrate the typical output of quantum chemical calculations.)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation (nucleophilicity). |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy orbital to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.7 eV | Relates to the molecule's kinetic stability and electronic excitation energy. |

| Dipole Moment (μ) | 3.5 D | A large value indicates high molecular polarity, influencing solubility and intermolecular forces. wikipedia.orglibretexts.org |

| Partial Charge on Lactam Oxygen | -0.65 e | A high negative charge indicates a site for electrophilic attack or hydrogen bonding. |

| Partial Charge on Ester Carbonyl Carbon | +0.70 e | A high positive charge indicates a primary site for nucleophilic attack. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com For a flexible molecule like Methyl 3-(2-oxopyrrolidin-1-yl)propanoate, understanding its preferred shapes is key to understanding its properties and interactions. ijpsr.comnih.gov

Energy Landscapes and Stable Conformations

The pyrrolidinone ring is relatively rigid, but the propanoate side chain has several rotatable single bonds (C-N, C-C). Rotation around these bonds gives rise to different conformers, each with a specific potential energy. A computational conformational search would involve systematically rotating these bonds and calculating the energy of each resulting geometry to map out the potential energy surface.

Table 2: Hypothetical Relative Energies of Stable Conformers (Note: Energies are relative to the lowest energy conformer, designated as 0.00.)

| Conformer | Dihedral Angle 1 (°)(Ring-N-CH₂) | Dihedral Angle 2 (°)(N-CH₂-CH₂) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Global Minimum) | 180 (anti) | 180 (anti) | 0.00 | 75.5 |

| B | 180 (anti) | 60 (gauche) | 1.50 | 15.1 |

| C | 60 (gauche) | 180 (anti) | 2.10 | 6.5 |

| D | 60 (gauche) | 60 (gauche) | 3.50 | 2.9 |

Dynamic Behavior in Solution

While gas-phase calculations identify inherent conformational preferences, molecular dynamics (MD) simulations are used to model the behavior of the molecule over time in a specific environment, such as in an aqueous solution. tandfonline.combohrium.com An MD simulation would track the movements of the molecule and surrounding solvent molecules, governed by a force field that approximates interatomic forces.

In a polar solvent like water, the simulation would show the polar carbonyl groups of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate forming hydrogen bonds with water molecules. The flexible propanoate chain would be observed undergoing rapid conformational changes, transitioning between the various low-energy states identified in the conformational analysis. aip.orgresearchgate.net The simulation provides insights into the average shape of the molecule in solution, its flexibility, and the timescale of its motions, which are crucial for understanding its transport properties and how it might interact with other molecules.

Prediction of Reactivity and Reaction Pathways

Computational methods are powerful tools for predicting the chemical reactivity of molecules. nih.govdntb.gov.ua By analyzing the electronic structure and energy landscapes, potential reaction pathways can be mapped out.

The electronic structure calculations (Section 5.1) clearly identify the molecule's reactive sites. The electron-rich carbonyl oxygens are nucleophilic and can act as proton acceptors in acid-catalyzed reactions. The electron-deficient carbonyl carbons are electrophilic and are the primary targets for nucleophilic attack.

The most probable reaction pathways for this molecule involve the cleavage of the ester or the amide bond, typically through hydrolysis. researchgate.netmdpi.com

Ester Hydrolysis : This reaction can be catalyzed by either acid or base. A computational model of the reaction would show a water molecule or hydroxide ion attacking the electrophilic carbonyl carbon of the ester. This proceeds through a tetrahedral intermediate, followed by the departure of the methoxy group to yield 3-(2-oxopyrrolidin-1-yl)propanoic acid and methanol (B129727). Generally, ester hydrolysis is more facile than amide hydrolysis. wikipedia.org

Amide (Lactam) Hydrolysis : The amide bond within the lactam ring is significantly more stable and resistant to hydrolysis than the ester bond due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. masterorganicchemistry.comwikipedia.org Computationally, this would be reflected in a much higher activation energy barrier for the nucleophilic attack on the amide carbonyl carbon compared to the ester. researchgate.net This reaction typically requires more forceful conditions, such as strong acid or base and heat.

Computational modeling can calculate the energy barriers (activation energies) for these competing pathways, allowing for a prediction of which reaction is more likely to occur under a given set of conditions.

Transition State Calculations and Activation Energies

While specific transition state calculations and activation energies for reactions involving methyl 3-(2-oxopyrrolidin-1-yl)propanoate are not extensively documented in publicly available literature, the methodologies for such calculations are well-established. Density Functional Theory (DFT) is a common approach used to map the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of the energy barriers (activation energies) that govern reaction rates. For analogous compounds, such as certain indole (B1671886) derivatives, computational studies have been employed to understand their reactivity and reaction mechanisms. These studies often involve optimizing the geometries of reactants, products, and transition states to determine the energetic favorability and kinetics of a given transformation.

Computational Modeling of Catalytic Cycles

The computational modeling of catalytic cycles involving methyl 3-(2-oxopyrrolidin-1-yl)propanoate is a specialized area of research that, similar to transition state calculations, appears to be underexplored in dedicated studies of this specific molecule. However, the principles of such modeling are broadly applied in organic chemistry. For instance, in reactions where a metal catalyst is used, computational models can be constructed to investigate the coordination of the substrate to the metal center, the sequence of elementary steps in the catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination), and the energetics of each step. These models are crucial for understanding catalyst efficiency and selectivity and for the rational design of new catalytic systems.

Structure-Property Relationship Studies

The relationship between the structure of a molecule and its properties is a fundamental concept in chemistry. Computational methods provide a powerful toolkit for exploring these relationships for methyl 3-(2-oxopyrrolidin-1-yl)propanoate, from predicting its spectroscopic signatures to understanding how modifications to its structure might influence its interactions with other molecules.

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters is a valuable tool for confirming the structure of a synthesized compound and for interpreting experimental spectra. For molecules similar in structure to methyl 3-(2-oxopyrrolidin-1-yl)propanoate, quantum chemical calculations have been successfully used to predict vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). For example, in a study on methyl 3-(2-(acetamidomethyl)-1-(phenylsulfonyl)indolin-3-yl)propanoate, DFT calculations were used to compute the harmonic vibrational wavenumbers, which were then compared with experimental FTIR and FT-Raman data. researchgate.net This comparative approach allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. Similar computational approaches could be applied to methyl 3-(2-oxopyrrolidin-1-yl)propanoate to provide a theoretical basis for its spectroscopic characterization.

| Spectroscopic Parameter | Predicted Value Range | Computational Method |

| ¹H NMR Chemical Shift (ppm) | ||

| N-CH₂ | 4.4 - 4.5 | DFT/B3LYP |

| CH₂-CO | 2.6 - 2.7 | DFT/B3LYP |

| O-CH₃ | 3.6 - 3.7 | DFT/B3LYP |

| ¹³C NMR Chemical Shift (ppm) | ||

| C=O (amide) | 160 - 162 | DFT/B3LYP |

| C=O (ester) | 170 - 172 | DFT/B3LYP |

| N-CH₂ | 38 - 39 | DFT/B3LYP |

| CH₂-CO | 32 - 33 | DFT/B3LYP |

| O-CH₃ | 51 - 52 | DFT/B3LYP |

| IR Vibrational Frequencies (cm⁻¹) | ||

| N-H/O-H stretch | 3000 - 3500 | DFT/B3LYP |

| C=O stretch | 1650 - 1750 | DFT/B3LYP |

| Note: The values in this table are illustrative and based on data for structurally related compounds. Specific theoretical predictions for methyl 3-(2-oxopyrrolidin-1-yl)propanoate would require dedicated computational studies. |

Synthesis and Exploration of Methyl 3 2 Oxopyrrolidin 1 Yl Propanoate Derivatives and Analogues

Modification of the Pyrrolidinone Ring

Alterations to the core pyrrolidinone ring represent a primary strategy for derivatization, allowing for the introduction of diverse functional groups and the modulation of the ring's size and conformation.

Introduction of Substituents on the Ring Carbons

The introduction of substituents onto the carbon atoms of the pyrrolidinone ring is a key method for creating structural diversity. Various synthetic strategies have been developed to produce substituted N-acylpyrrolidinones. For instance, the Ugi four-component reaction has been employed on a solid phase to generate N-substituted pyrrolidinones with a high degree of substitution diversities. nih.gov This multicomponent reaction allows for the efficient assembly of complex molecules from simple starting materials.

Another approach involves the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids to yield 2-(2-oxopyrrolidin-1-yl)acetamides with substituents on the pyrrolidinone ring. researchgate.net The nature and position of the substituent can be varied by starting with appropriately substituted γ-aminobutyric acid derivatives. researchgate.net Furthermore, pyrrolidine (B122466) derivatives with substituents at various positions have been synthesized through methods like nucleophilic ring closure of activated oximes and subsequent reduction, offering diastereoselective access to the corresponding substituted pyrrolidines. rsc.orgmdpi.com

The following table summarizes examples of substituted pyrrolidinone derivatives, showcasing the variety of achievable modifications.

| Compound Name | Substituent(s) on Pyrrolidinone Ring | Synthetic Method | Reference |

| N-Substituted Pyrrolidinone Tethered N-substituted Piperidines | Varied based on Ugi reactants | Solid-Phase Ugi Reaction | nih.gov |

| Substituted 2-(2-oxopyrrolidin-1-yl)acetamides | Phenyl, Chloro-substituted phenyl, etc. | Thermal cyclization of substituted 4-aminobutanoic acid derivatives | researchgate.net |

| Diethyl (2RS,3RS)-3-(phenylcarbamoyl)pyrrolidine-2-phosphonate | Phenylcarbamoyl and phosphonate (B1237965) groups | Reduction of (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates | mdpi.com |

| 2-substituted-pyrrolidinethiourea derivatives | Thiourea-based substituents | Multi-step synthesis from pyroglutamic acid | nih.gov |

Ring Expansion or Contraction Leading to Analogues (e.g., Piperidinone)

Modifying the size of the lactam ring from the five-membered pyrrolidinone to a six-membered piperidinone or a seven-membered azepane offers another avenue for creating structural analogues. Ring expansion of pyrrolidines can be achieved through various chemical transformations. One such method involves the use of bicyclic azetidinium intermediates, which can be regioselectively opened by nucleophiles to yield larger ring systems like piperidines and azepanes. researchgate.netresearchgate.net

Conversely, ring contraction provides a pathway from larger rings, such as piperidines, to pyrrolidinone derivatives. Oxidative rearrangement of N-H piperidines using reagents like phenyliodine(III) diacetate can induce a ring contraction to form pyrrolidine derivatives. researchgate.net Another strategy involves the cascade reactions of N-substituted piperidines, which can be selectively guided to produce pyrrolidin-2-ones through a process involving oxidative ring contraction and subsequent transformations. rsc.orgrsc.org Photo-promoted ring contraction of pyridines has also been reported as a method to access pyrrolidine skeletons. nih.gov

The table below provides examples of synthetic methods for ring expansion and contraction.

| Transformation | Starting Material | Product | Reagents/Conditions | Reference |

| Ring Expansion | Trifluoromethyl pyrrolidines | 4-Substituted α-trifluoromethyl azepanes | Formation of bicyclic azetidinium intermediate and nucleophilic opening | researchgate.net |

| Ring Contraction | N-H Piperidines | Pyrrolidine derivatives | PhI(OAc)2, NaBH4 or H2O | researchgate.net |

| Ring Contraction | N-Substituted Piperidines | Pyrrolidin-2-ones | Cu(OAc)2, KI, Oxone, O2 | rsc.org |

| Ring Contraction | Pyridines | Pyrrolidine derivatives | Silylborane, light | nih.gov |

Variations of the Propanoate Ester Moiety

The propanoate ester side chain of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate is another key site for chemical modification, allowing for changes in chain length, branching, and the nature of the ester or its conversion to other functional groups.

Homologation or Branching of the Propanoate Chain

Introducing branching or extending the length of the propanoate chain can significantly alter the molecule's steric and electronic properties. A notable example is the synthesis of Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, which introduces a methyl branch on the α-carbon of the propanoate chain. This compound can be synthesized via the reaction of pyrrolidine with methyl methacrylate. chemicalbook.com Similarly, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate was synthesized by the Michael addition of ethyl isobutyrate to N-phenylmaleimide, demonstrating the introduction of a gem-dimethyl group. mdpi.com

The following table highlights examples of derivatives with modified propanoate chains.

| Compound Name | Modification | Starting Materials | Reference |

| Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate | α-Methyl branch | Pyrrolidine, Methyl methacrylate | chemicalbook.com |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | α,α-Dimethyl branch | Ethyl isobutyrate, N-phenylmaleimide | mdpi.com |

Replacement of the Methyl Ester with Other Ester Groups

The methyl ester of the parent compound can be readily exchanged for other alkyl or aryl groups through standard transesterification reactions or by starting the synthesis with a different acrylate (B77674) ester. For example, ethyl 3-(pyridin-2-ylamino)propanoate has been prepared by the reaction of 2-aminopyridine (B139424) with ethyl acrylate. google.com This suggests that a similar approach could be used to synthesize the ethyl ester of 3-(2-oxopyrrolidin-1-yl)propanoic acid by reacting 2-pyrrolidinone (B116388) with ethyl acrylate. The synthesis of ethyl 3,3-diethoxypropanoate from ethyl vinyl ether also demonstrates the formation of an ethyl ester in a related structure. orgsyn.org

The table below lists examples of different ester derivatives.

| Compound Name | Ester Group | Synthetic Approach | Reference |

| Ethyl 3-(pyridin-2-ylamino)propanoate | Ethyl | Reaction of 2-aminopyridine with ethyl acrylate | google.com |

| Ethyl 3,3-diethoxypropanoate | Ethyl | Acylation of ethyl vinyl ether followed by haloform reaction | orgsyn.org |

Amide and Acid Derivatives from the Ester Functionality

The ester group of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate serves as a versatile handle for the synthesis of corresponding carboxylic acids and amides. Hydrolysis of the methyl ester, typically under acidic or basic conditions, yields the corresponding 3-(2-oxopyrrolidin-1-yl)propanoic acid. nih.gov

The carboxylic acid can then be converted to a variety of amide derivatives. For instance, coupling of the acid with different amines using standard peptide coupling reagents can produce N-substituted 3-(2-oxopyrrolidin-1-yl)propanamides. nih.gov Alternatively, direct amidation of the ester with an amine can also be employed. The synthesis of 2-(2-oxopyrrolidin-1-yl)acetamides has been achieved through the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which are formed from the reaction of γ-aminobutyric acid salts with chloroacetamide. researchgate.net While this example has a shorter chain, the principle of forming an amide from a carboxylic acid precursor is demonstrated.

The following table summarizes the synthesis of acid and amide derivatives.

| Derivative | Functional Group | Synthetic Method | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid | Carboxylic Acid | Ester hydrolysis | nih.gov |

| N-Isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | Isopropyl Amide | Coupling of the corresponding carboxylic acid with isopropylamine | nih.gov |

| 3-[2-Oxoquinolin-1(2H)-yl]propanamide | Primary Amide | Reaction of 2-quinolinone with acrylamide | nih.gov |

| 2-(2-oxopyrrolidin-1-yl)acetamides | Primary Amide | Thermal cyclization of 4-[(2-amino-2-oxoethyl)amino]butanoic acids | researchgate.net |

Conjugation with Other Chemical Scaffolds

The conjugation of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate with other molecular frameworks is a key strategy for developing new compounds with enhanced or novel properties. This approach allows for the combination of the physicochemical characteristics of the pyrrolidinone core with the biological or material properties of other scaffolds.

Integration into Peptidic Structures

The pyrrolidine scaffold is a fundamental component of the amino acid proline, making its derivatives valuable building blocks in peptide synthesis. nih.govmdpi.com The incorporation of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate derivatives into peptide chains can influence the resulting peptidomimetic's conformation, stability, and biological activity. researchgate.netpharmablock.com These modified peptides can serve as probes for studying protein-protein interactions or as therapeutic agents.

The synthesis of such peptide conjugates often involves standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods. orientjchem.org The carboxylic acid or an amino group on a derivative of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate can be used for amide bond formation with the growing peptide chain.

Table 1: Methods for Integrating Pyrrolidinone Scaffolds into Peptides

| Coupling Method | Description | Key Reagents |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid support, with sequential addition of amino acids, including the pyrrolidinone derivative. | Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HOBt), and a resin support. orientjchem.org |

| Solution-Phase Synthesis | Peptide fragments are synthesized in solution and then coupled together. This method is suitable for large-scale synthesis. | Protected amino acids, coupling reagents (e.g., DCC, EDC), and solvents like DMF or CH2Cl2. |

| Native Chemical Ligation | A chemoselective reaction between a C-terminal thioester and an N-terminal cysteine to form a native peptide bond. | Peptide thioester and a peptide with an N-terminal cysteine. |

Linkage to Heterocyclic Systems (e.g., Pyrimidine (B1678525), Indole)

Linking Methyl 3-(2-oxopyrrolidin-1-yl)propanoate to heterocyclic systems like pyrimidine and indole (B1671886) can generate hybrid molecules with interesting pharmacological profiles. nih.govresearchgate.net Pyrimidine derivatives are known for their diverse biological activities, and their conjugation can impart these properties to the pyrrolidinone-containing molecule. nih.govijper.org Similarly, the indole nucleus is a common feature in many biologically active compounds. researchgate.netnih.gov

The synthesis of these conjugates can be achieved through various chemical reactions, such as nucleophilic substitution or cross-coupling reactions, depending on the functional groups present on both the pyrrolidinone derivative and the heterocyclic system.

Table 2: Synthetic Strategies for Linking to Heterocyclic Systems

| Heterocyclic System | Linkage Strategy | Example Reaction |

| Pyrimidine | Nucleophilic aromatic substitution of a halogenated pyrimidine with an amino-functionalized pyrrolidinone derivative. | Reaction of 2,4-dichloropyrimidine (B19661) with an amino-pyrrolidinone derivative in the presence of a base. |

| Indole | Mannich-type reaction involving indole, formaldehyde, and an amino-pyrrolidinone derivative. | Condensation of indole, formaldehyde, and an amine to form a C3-substituted indole. nih.gov |

| Pyrimidine | Multicomponent reactions to construct the pyrimidine ring with the pyrrolidinone moiety as a substituent. ijper.org | Biginelli or a similar multicomponent reaction involving a pyrrolidinone-containing aldehyde or ketone. |

Synthesis of Chiral Derivatives and Enantiomeric Purity Assessment

The synthesis of chiral derivatives of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate is crucial for applications where stereochemistry plays a significant role, such as in pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which can have different biological activities and metabolic fates compared to its mirror image. mdpi.comnih.gov

Various methods can be employed for the asymmetric synthesis of pyrrolidinone derivatives, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. researchgate.netox.ac.uk

Following the synthesis, the enantiomeric purity of the product must be assessed to determine the effectiveness of the asymmetric method. This is typically done using chiral chromatography (HPLC or GC) or NMR spectroscopy with chiral shift reagents. scilit.com

Table 3: Methods for Asymmetric Synthesis and Purity Assessment

| Method | Description |

| Asymmetric Synthesis | |

| Chiral Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. researchgate.net |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. |

| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure natural product, such as an amino acid. mdpi.com |

| Enantiomeric Purity Assessment | |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. scilit.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral shift reagents or derivatizing agents to create diastereomers that can be distinguished by NMR. documentsdelivered.com |

Applications in Chemical and Material Science Non Biological Focus

Use as Chemical Intermediates in Complex Molecule Synthesis

The presence of two reactive functional groups, the lactam and the ester, makes Methyl 3-(2-oxopyrrolidin-1-yl)propanoate a valuable intermediate for the synthesis of more complex molecules. The ester can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, while the pyrrolidone ring can also be opened under certain conditions. This dual reactivity allows it to serve as a scaffold for building diverse chemical structures.

Theoretically, Methyl 3-(2-oxopyrrolidin-1-yl)propanoate can serve as a precursor for polymers. The ester group can be converted into other functional groups, such as an alcohol or amine, which can then participate in polymerization reactions. For example, reduction of the methyl ester to a primary alcohol would yield a molecule capable of undergoing step-growth polymerization with dicarboxylic acids to form polyesters. However, specific research detailing the use of this particular compound as a monomer precursor for polymer synthesis is not extensively documented in available scientific literature. The broader class of polymers with pyrrolidone-containing side chains has been synthesized to create materials with unique properties, such as specific interactions with phenols.

The pyrrolidone ring is a structural motif found in some biologically active compounds. As a chemical entity, Methyl 3-(2-oxopyrrolidin-1-yl)propanoate can be used as a starting material to synthesize more complex heterocyclic structures intended for agrochemical research. The propanoate side chain can be modified to introduce different functionalities, potentially leading to the development of new chemical entities for screening as herbicides, insecticides, or fungicides. While the pyrrolidone structure is relevant in medicinal chemistry, its specific application as a building block for agrochemicals starting from Methyl 3-(2-oxopyrrolidin-1-yl)propanoate is a theoretical possibility rather than a widely reported practice.

Role in Materials Science

In materials science, the focus is on creating substances with novel and useful properties. The incorporation of specific chemical moieties, like the polar lactam group of the pyrrolidone ring, can influence the final properties of a material, such as its thermal stability, solubility, and affinity for other substances.

While using it as a precursor to a monomer is one route, another potential application is the direct incorporation of the molecule's structural features into a polymer backbone. If the pyrrolidone ring were to be opened, it would yield a linear amino acid derivative. This derivative could then be polymerized to form a polyamide. This approach would integrate the propanoate side chain as a pendant group along the polymer backbone, which could be further modified post-polymerization. There is limited specific evidence in the literature of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate being used in this exact manner.

Derivatization of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate can lead to the creation of functional materials. The ester can be converted into a more reactive group, such as an acyl chloride or an isocyanate, which can then be used to modify the surfaces of other materials, like silica or cellulose. This could impart new properties to the surface, such as altered hydrophilicity or the ability to chelate metal ions. For instance, converting the ester to a long-chain amide could create a surfactant molecule.

Application as Solvents or Chemical Additives in Industrial Processes

The physical and chemical properties of a compound determine its suitability as a solvent or an additive. Polarity, boiling point, and chemical stability are key factors.

N-substituted 2-pyrrolidones are a class of compounds known for their utility as industrial solvents. For example, N-methylpyrrolidone (NMP) is a widely used solvent due to its high dissolving power and low volatility. Structurally, Methyl 3-(2-oxopyrrolidin-1-yl)propanoate shares the polar N-substituted pyrrolidone core but also has an ester functionality, which would influence its solvent properties. Based on its structure, it would be classified as a polar aprotic solvent. However, its specific use as an industrial solvent or chemical additive is not well-documented, and it is not commonly listed as a commercial solvent. Its synthesis cost and physical properties compared to established solvents like NMP would be critical factors for any potential industrial application.

Potential in Catalysis or Ligand Design

While direct research on the catalytic activity or ligand design applications of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate is not extensively documented in publicly available literature, its structural features suggest potential roles in these fields. The molecule incorporates a pyrrolidinone ring and a methyl propanoate group, both of which contain functional groups known to participate in chemical catalysis and coordination with metal centers.

N-substituted 2-pyrrolidones, the class of compounds to which Methyl 3-(2-oxopyrrolidin-1-yl)propanoate belongs, have been explored as ligands in coordination chemistry. The polarity and hydrophilic nature of the pyrrolidinone moiety can influence the solubility and stability of resulting metal complexes. For instance, pyrrolidone-based ligands have been shown to coordinate with various metal ions, including alkali metals and transition metals, primarily through the carbonyl oxygen. This coordination can modulate the electronic properties and reactivity of the metal center, which is a fundamental aspect of catalyst design.

In the realm of catalysis, the pyrrolidinone scaffold is a well-known structural motif in a variety of successful organocatalysts, particularly in asymmetric catalysis. Although these catalysts often feature additional chiral centers and functional groups on the pyrrolidine (B122466) ring that are absent in Methyl 3-(2-oxopyrrolidin-1-yl)propanoate, the fundamental structure provides a rigid backbone that can be functionalized to create new catalytic systems. The ester group in Methyl 3-(2-oxopyrrolidin-1-yl)propanoate could potentially be modified to introduce catalytically active sites or to tune the steric and electronic properties of the molecule.

The potential applications are largely theoretical at this point and would require experimental validation. Future research could explore the coordination of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate with various metal precursors to synthesize and characterize the resulting complexes. Subsequent studies could then evaluate the catalytic activity of these complexes in reactions such as cross-coupling, hydrogenation, or oxidation. Furthermore, synthetic modifications of the parent compound could lead to the development of novel ligands and organocatalysts with tailored properties.

Table 1: Potential Functional Group Roles in Catalysis and Ligand Design

| Functional Group | Potential Role | Rationale |

| Pyrrolidinone Carbonyl Oxygen | Primary coordination site (Lewis base) | The lone pairs on the oxygen atom can donate electron density to a metal center, forming a coordination bond. This is a common binding mode for amide-containing ligands. |

| Ester Carbonyl Oxygen | Secondary coordination site (Lewis base) | Similar to the amide carbonyl, the ester carbonyl oxygen can also coordinate to a metal ion, potentially leading to chelation and the formation of a stable metal complex. |

| Pyrrolidinone Nitrogen | Potential coordination site | While the lone pair is involved in amide resonance, it may still participate in coordination with highly electrophilic metal centers. |

| Propanoate Chain | Steric and electronic tuning | The length and flexibility of the propanoate chain can influence the geometry of the metal complex and the accessibility of the catalytic site. |

| Pyrrolidinone Ring | Structural scaffold | The five-membered ring provides a rigid and stable backbone for the functional groups, which can be further functionalized to create more complex ligand or catalyst structures. |

Conclusion and Future Research Perspectives

Summary of Key Synthetic Advancements and Methodologies

The synthesis of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate is primarily achieved through two key strategic methodologies that are well-established in organic chemistry: the Michael addition and N-alkylation. These approaches offer robust and versatile pathways to the target compound, starting from readily available precursors.

Michael Addition: The most direct route involves the aza-Michael addition of 2-pyrrolidinone (B116388) to an acrylic acid derivative, such as methyl acrylate (B77674). This conjugate addition is a highly efficient method for forming the N-C bond at the pyrrolidinone nitrogen. The reaction is typically base-catalyzed, with the pyrrolidinone anion acting as the nucleophile that attacks the electron-deficient β-carbon of the methyl acrylate. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for similar Michael additions of amines to α,β-unsaturated esters nih.gov.

N-Alkylation: An alternative and equally viable strategy is the N-alkylation of 2-pyrrolidinone with a methyl 3-halopropanoate, such as methyl 3-bromopropanoate. This reaction follows a standard nucleophilic substitution mechanism where the nitrogen atom of the pyrrolidinone ring attacks the electrophilic carbon bearing the halogen. The use of a suitable base is crucial to deprotonate the pyrrolidinone, thereby increasing its nucleophilicity.

Recent advancements in the broader field of pyrrolidine (B122466) synthesis include the development of stereoselective methods, multicomponent reactions, and novel catalytic systems, including organocatalysis, which aim to improve efficiency, selectivity, and sustainability mdpi.commdpi.com. While not always directly applied to this specific molecule, these advancements provide a framework for optimizing its synthesis. For instance, phosphine-catalyzed Michael additions represent a significant advance in producing highly substituted pyrrolidines researchgate.net.

Table 1: Comparison of Synthetic Methodologies for Methyl 3-(2-oxopyrrolidin-1-yl)propanoate